

# Technical Guide: Research Frontiers of 2-Butylpyrazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 2-Butylpyrazole-3-carbaldehyde

CAS No.: 1345472-13-0

Cat. No.: B581654

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## Executive Summary

**2-Butylpyrazole-3-carbaldehyde** (CAS: 1345472-13-0) represents a privileged scaffold in heterocyclic chemistry, characterized by the synergistic combination of a lipophilic butyl chain and a highly reactive formyl group on the pyrazole core. While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the specific functionalization of the 3-carbaldehyde moiety offers a distinct "chemical handle" for divergent synthesis.

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its utility as a precursor for Schiff bases, a ligand for coordination chemistry, and a pharmacophore in oncology and infectious disease research.

## Part 1: Structural Analysis & Synthetic Access

### Structural Logic and Nomenclature

The designation "**2-Butylpyrazole-3-carbaldehyde**" typically refers to the 1-(sec-butyl)-1H-pyrazole-3-carbaldehyde isomer, though commercial catalogs often use "2-butyl" to denote the sec-butyl group (

) attached to the N1 nitrogen.[1][2] The presence of the butyl group enhances lipophilicity ( ), improving membrane permeability relative to methyl/ethyl analogs, while the 3-formyl group serves as a versatile electrophile.

Key Structural Features:

- N1-Butyl Group: Steric bulk modulates binding affinity; lipophilicity aids bioavailability.
- C3-Formyl Group: Gateway for condensation reactions (Schiff bases, Knoevenagel).
- C4/C5 Positions: Open for electrophilic aromatic substitution (EAS) or C-H activation.

## Synthetic Pathways

Accessing the 3-carbaldehyde isomer requires specific regiochemical control, as direct Vilsmeier-Haack formylation of the pyrazole ring typically occurs at the electron-rich C4 position.

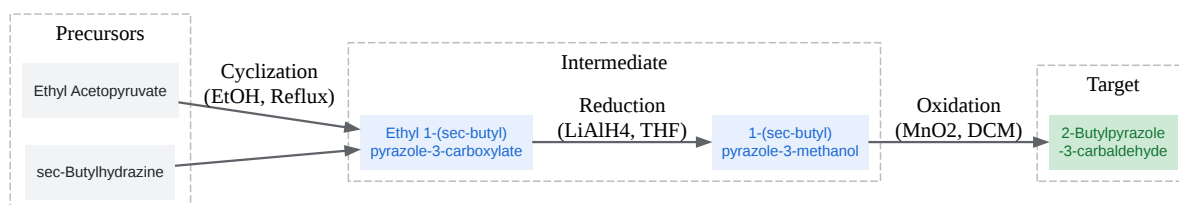
### Route A: Oxidative Functionalization (The "Self-Validating" Route)

This method ensures regiochemical purity by establishing the C3 substituent prior to oxidation.

- Cyclization: Reaction of ethyl acetoxyacetate with sec-butylhydrazine yields ethyl 1-(sec-butyl)-1H-pyrazole-3-carboxylate.
- Reduction: Lithium Aluminum Hydride (LiAlH<sub>4</sub>) reduction affords the intermediate alcohol.[2]
- Oxidation: Selective oxidation using Manganese Dioxide (MnO<sub>2</sub>) or PCC yields the target aldehyde.

### Route B: Vilsmeier-Haack Cyclization of Hydrazones

A more direct approach involves the Vilsmeier-Haack reaction on specific hydrazones, which can cyclize to form the pyrazole ring with the aldehyde in situ.



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Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the C3 position.

## Part 2: Chemical Reactivity & Functionalization[1][2]

The core utility of **2-Butylpyrazole-3-carbaldehyde** lies in its ability to undergo condensation reactions. The aldehyde oxygen is a "sacrificial" atom, replaced by nitrogen or carbon nucleophiles to generate diverse libraries.

### Schiff Base Formation (Azomethines)

Reaction with primary amines yields Schiff bases (

), which are critical for biological screening. The lone pair on the imine nitrogen allows for metal chelation, forming stable complexes with Cu(II), Zn(II), and Ni(II).

### Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields acrylonitrile derivatives. These electron-deficient alkenes are potent Michael acceptors, often exhibiting higher cytotoxicity than the parent aldehyde.

Reactivity Summary Table:

Reaction Type	Reagent	Product Class	Potential Application
Condensation	Primary Amines / Hydrazides	Schiff Bases / Hydrazones	Antimicrobial, Anticancer
Condensation	Malononitrile	Acrylonitriles	Michael Acceptors (Enzyme Inhibitors)
Oxidation	KMnO / NaClO	Carboxylic Acids	Peptidomimetics
Reduction	NaBH	Alcohols	Building Block
Complexation	Metal Salts (CuCl , etc.)	Metal Complexes	Catalysis, DNA Cleavage

## Part 3: Therapeutic Applications[3]

### Oncology (Anticancer Agents)

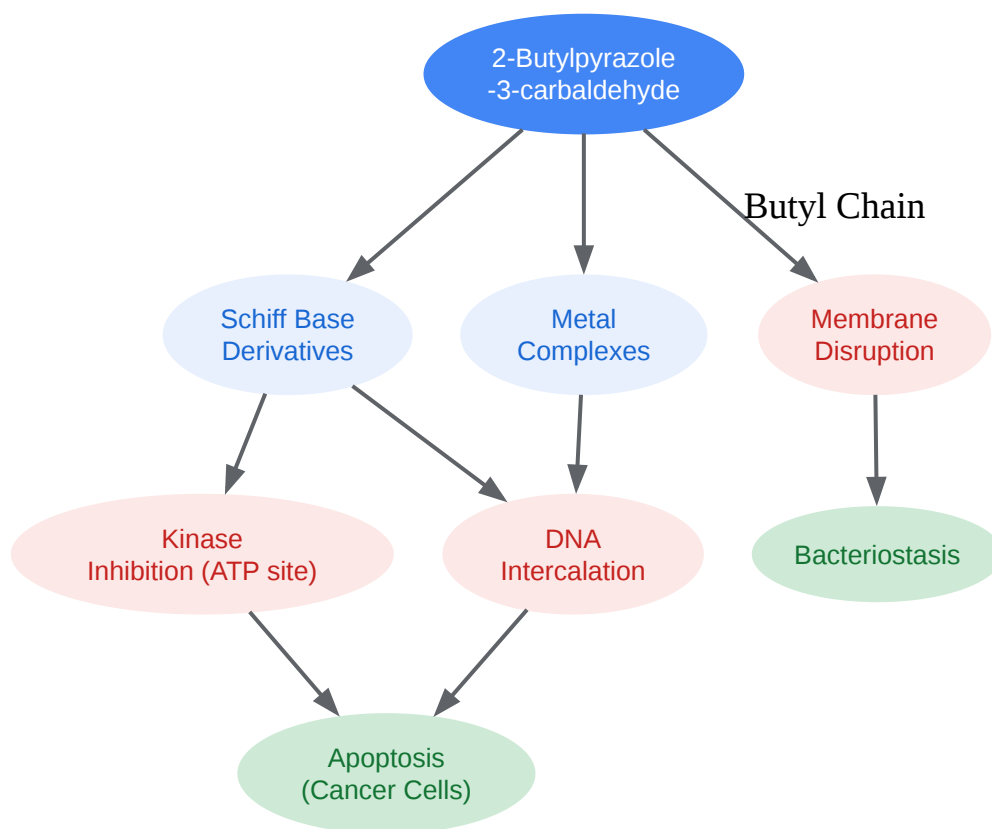
Research indicates that pyrazole-3-carbaldehyde derivatives exert cytotoxic effects through multiple mechanisms:

- DNA Intercalation: Planar Schiff bases can insert between DNA base pairs, disrupting replication.
- Kinase Inhibition: The pyrazole scaffold mimics the ATP purine ring, potentially inhibiting kinases like EGFR or CDK2.
- Apoptosis Induction: Derivatives have shown efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines by triggering the mitochondrial apoptotic pathway.

### Antimicrobial & Antifungal

The lipophilic butyl group enhances penetration of bacterial cell walls. Schiff bases derived from this aldehyde have demonstrated broad-spectrum activity against *S. aureus* (Gram-

positive) and *E. coli* (Gram-negative), often outperforming standard antibiotics in resistant strains due to their novel mechanism of action (inhibition of DNA gyrase).



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Figure 2: Mechanistic pathways of biological activity for pyrazole-3-carbaldehyde derivatives.

## Part 4: Experimental Protocols

### Protocol 4.1: Synthesis of Pyrazole-Based Schiff Bases

A standardized protocol for generating a library of bioactive azomethines.

Materials:

- **2-Butylpyrazole-3-carbaldehyde** (1.0 eq)
- Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)
- Ethanol (Absolute)[3][4]

- Glacial Acetic Acid (Catalytic, 2-3 drops)

#### Procedure:

- Dissolution: Dissolve 1.0 mmol of **2-Butylpyrazole-3-carbaldehyde** in 10 mL of absolute ethanol in a round-bottom flask.
- Addition: Add 1.0 mmol of the substituted aniline.
- Catalysis: Add 2-3 drops of glacial acetic acid.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
- Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.
- Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

#### Validation Criteria:

- IR Spectroscopy: Disappearance of the C=O stretch ( $\sim 1690\text{ cm}^{-1}$ ) and appearance of the C=N stretch ( $\sim 1610\text{--}1630\text{ cm}^{-1}$ ).
- $^1\text{H}$  NMR: Appearance of the azomethine proton singlet (-CH=N-) typically between  $\delta$  8.0–9.0 ppm.

## Part 5: Future Outlook

The "2-Butyl" isomer represents an under-explored niche within the pyrazole library. Future research should focus on:

- Structure-Activity Relationship (SAR): Systematically varying the butyl chain (n-butyl vs. sec-butyl vs. tert-butyl) to optimize lipophilicity for blood-brain barrier penetration in CNS drug design.
- Hybrid Scaffolds: Linking this aldehyde with other pharmacophores (e.g., coumarins, quinolines) to create "dual-action" drugs.

- Agrochemicals: Screening for fungicidal activity against crop pathogens, leveraging the established success of pyrazole-carboxamides (e.g., Sedaxane).

## References

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